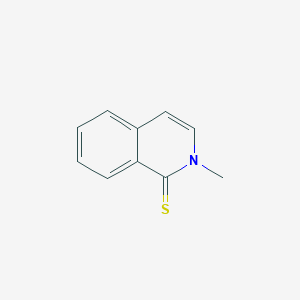
2-Methylisoquinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylisoquinoline-1-thione is a heterocyclic compound with a molecular formula of C10H9NS. It is a yellow crystalline solid that is used in various scientific research applications. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Methylisoquinoline-1-thione involves the inhibition of enzymes involved in cellular signaling pathways. The compound has been found to irreversibly bind to the active site of certain enzymes, leading to their inactivation. This inactivation can result in altered cellular responses and provide insight into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool in the study of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylisoquinoline-1-thione in lab experiments include its ability to inhibit the activity of certain enzymes, providing insight into the mechanisms underlying various diseases. Additionally, the compound exhibits various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For research involving 2-Methylisoquinoline-1-thione include the investigation of its potential as a cancer therapy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant properties. The compound's potential toxicity should also be further investigated to ensure its safe use in lab experiments.
In conclusion, this compound is a valuable tool in various scientific research applications. Its ability to inhibit the activity of certain enzymes and exhibit various biochemical and physiological effects make it a promising candidate for the study of cellular processes and disease mechanisms. Further research is needed to fully understand its potential as a cancer therapy and to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of 2-Methylisoquinoline-1-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-1,2-dihydroisoquinoline with sulfur in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
2-Methylisoquinoline-1-thione has been extensively used in various scientific research applications. One of its primary uses is in the study of cellular processes. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insight into the mechanisms underlying various diseases.
Propiedades
| 14945-74-5 | |
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
Clave InChI |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
SMILES canónico |
CN1C=CC2=CC=CC=C2C1=S |
| 14945-74-5 | |
Sinónimos |
2-methyl-1(2H)-thioisoquinolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


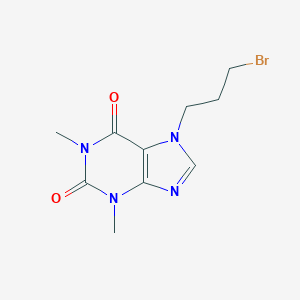
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
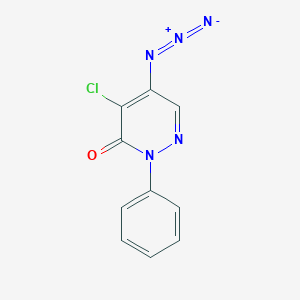
![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)
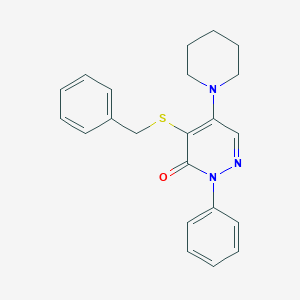
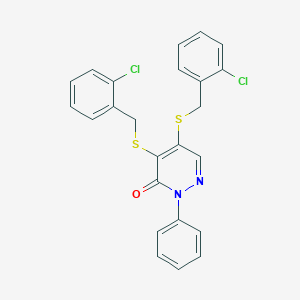
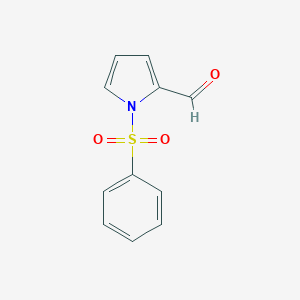
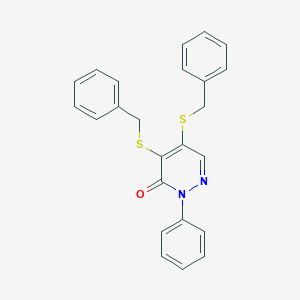
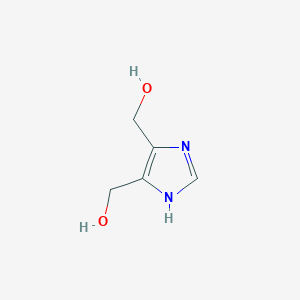
![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
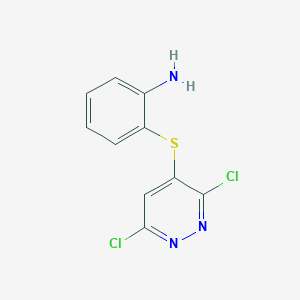
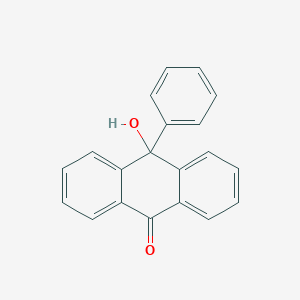
![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
